

A Comparative Guide to Barium-138 and Strontium-87 as Geological Tracers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-138**

Cat. No.: **B078834**

[Get Quote](#)

In the field of geology, isotopic tracers are indispensable tools for unraveling the complexities of Earth's processes. Among these, the isotopic systems of Barium (Ba) and Strontium (Sr) have emerged as powerful tracers, each with unique characteristics that lend themselves to specific applications. This guide provides a comprehensive comparison of the utility of **Barium-138** (expressed as $\delta^{138}\text{Ba}$) and Strontium-87 (expressed as $^{87}\text{Sr}/^{86}\text{Sr}$) in geological research, offering insights into their principles, applications, and analytical methodologies.

Fundamental Principles: A Tale of Two Isotopic Systems

The primary distinction between the Ba and Sr isotopic systems lies in their origins and the mechanisms that drive their variation in geological materials.

Strontium-87, a radiogenic isotope, is produced by the beta decay of Rubidium-87 (^{87}Rb) over geological timescales.^[1] Consequently, the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio in a rock or mineral is a function of its age and its initial Rb/Sr ratio.^{[2][3]} Rocks with high Rb/Sr ratios, such as old continental crustal rocks (e.g., granites), will develop highly radiogenic $^{87}\text{Sr}/^{86}\text{Sr}$ signatures over time, while rocks with low Rb/Sr ratios, like young mantle-derived basalts, will have unradiogenic, or low, $^{87}\text{Sr}/^{86}\text{Sr}$ ratios.^{[4][5]} This fundamental principle makes the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio an excellent tracer of the geological provenance of materials.^{[2][6][7]} Importantly, mass-dependent fractionation of Sr isotopes during most geological and biological processes is negligible and is corrected for during analysis, meaning the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio of a material directly reflects its source.^{[2][5]}

Barium-138, in contrast, is a stable isotope, and its variations ($\delta^{138}\text{Ba}$) are primarily caused by mass-dependent fractionation during physical, chemical, and biological processes.^[8] These processes, which include mineral precipitation, dissolution, and biological uptake, preferentially incorporate either lighter or heavier Ba isotopes, leading to measurable variations in the $\delta^{138}\text{Ba}$ of different materials.^[8] For instance, the precipitation of barite (BaSO_4) from hydrothermal fluids preferentially removes lighter Ba isotopes, leaving the residual fluid enriched in heavier isotopes.^[9] This makes $\delta^{138}\text{Ba}$ a sensitive tracer for processes involving phase changes and biological interactions.

Comparative Analysis of Applications

The distinct behaviors of Ba and Sr isotopes translate into a complementary suite of applications in geological sciences.

Application Area	Barium-138 ($\delta^{138}\text{Ba}$)	Strontium-87 ($^{87}\text{Sr}/^{86}\text{Sr}$)
Provenance Studies	Limited direct application for provenance. Can provide supporting information on source-related biological or chemical processes.	Excellent tracer for determining the origin of sediments, igneous rocks, water, and biological remains due to the direct link between $^{87}\text{Sr}/^{86}\text{Sr}$ and the age and composition of the source geology. [2] [6] [7]
Weathering Processes	Traces the fractionation of Ba isotopes during mineral weathering and the formation of secondary minerals. [10] Can indicate the influence of biological activity on weathering.	A robust tracer for identifying the sources of solutes in water and quantifying the relative contributions of different rock types (e.g., silicate vs. carbonate) to weathering budgets. [10] [11] [12]
Hydrothermal Systems	Traces the precipitation of barite and fluid-rock interactions within hydrothermal systems. [9] The $\delta^{138}\text{Ba}$ of vent fluids can indicate the extent of subsurface mixing and precipitation. [9]	Used to identify the source of fluids and solutes in hydrothermal systems by comparing the $^{87}\text{Sr}/^{86}\text{Sr}$ of the fluids to potential host rocks.
Hydrology & Oceanography	Traces the cycling of Ba in aquatic systems, including biological uptake and the formation and dissolution of barite. [13] Can be used to understand nutrient cycling.	Widely used to trace the sources of water and solutes in groundwater and river systems, and to study ocean circulation and paleoceanography through the seawater $^{87}\text{Sr}/^{86}\text{Sr}$ curve. [1]
Biological & Paleoecological Studies	Can trace dietary sources and metabolic processes that fractionate Ba isotopes.	Provides a powerful tool for tracking migration patterns of ancient humans and animals by linking the $^{87}\text{Sr}/^{86}\text{Sr}$ in

skeletal tissues to the geology of their habitat.[14]

Experimental Protocols

The precise measurement of Ba and Sr isotopic compositions requires meticulous laboratory procedures to isolate the elements from the sample matrix and analyze them using mass spectrometry.

Experimental Protocol for $^{87}\text{Sr}/^{86}\text{Sr}$ Analysis via MC-ICP-MS

This protocol outlines a typical workflow for the analysis of $^{87}\text{Sr}/^{86}\text{Sr}$ in geological samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

1. Sample Digestion:

- Solid samples (e.g., rock powders, minerals) are digested using a mixture of strong acids, typically hydrofluoric (HF) and nitric acid (HNO₃), often in a closed vessel under heat and pressure to ensure complete dissolution.[15]
- Water samples are typically acidified with high-purity HNO₃.

2. Strontium Separation:

- Strontium is chemically separated from other elements, particularly Rubidium (Rb) which has an isotope (⁸⁷Rb) that interferes with the measurement of ⁸⁷Sr, using ion-exchange chromatography.[15][16]
- A common method involves passing the dissolved sample through a column containing a specialized resin (e.g., Sr-spec™ resin) that selectively retains Sr while allowing other elements to be washed away.[15]

3. Mass Spectrometry:

- The purified Sr fraction is introduced into a MC-ICP-MS.

- The instrument simultaneously measures the ion beams of different Sr isotopes (e.g., ^{84}Sr , ^{86}Sr , ^{87}Sr , ^{88}Sr).
- The measured $^{86}\text{Sr}/^{88}\text{Sr}$ ratio is used to correct for instrumental mass fractionation.[\[5\]](#)
- Potential isobaric interferences (e.g., from ^{87}Rb) are monitored and corrected for.[\[17\]](#)

4. Data Normalization:

- The corrected $^{87}\text{Sr}/^{86}\text{Sr}$ ratios are normalized to a certified reference material (e.g., NIST SRM 987) to ensure accuracy and comparability between different analytical sessions and laboratories.[\[17\]](#)

Experimental Protocol for $\delta^{138}\text{Ba}$ Analysis via MC-ICP-MS

The analysis of stable Ba isotopes presents its own set of challenges, primarily related to achieving high precision and correcting for instrumental mass bias.

1. Sample Digestion:

- Similar to Sr analysis, solid samples are digested using a mixture of strong acids.
- Water samples are acidified.

2. Barium Separation:

- Barium is separated from the sample matrix using cation exchange chromatography. A two-reagent elution process, often using hydrochloric acid (HCl) followed by nitric acid (HNO₃), is employed to effectively separate Ba from major matrix elements and isobaric interferences like Lanthanum (La) and Cerium (Ce).

3. Mass Spectrometry:

- The purified Ba solution is introduced into a MC-ICP-MS, often using a desolvating nebulizer to enhance signal intensity.

- The instrument measures the ion beams of multiple Ba isotopes (e.g., ^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , ^{138}Ba).
- A double-spike technique is commonly used to accurately correct for instrumental mass fractionation. This involves adding a known amount of an artificially enriched Ba isotopic standard to the sample before analysis.

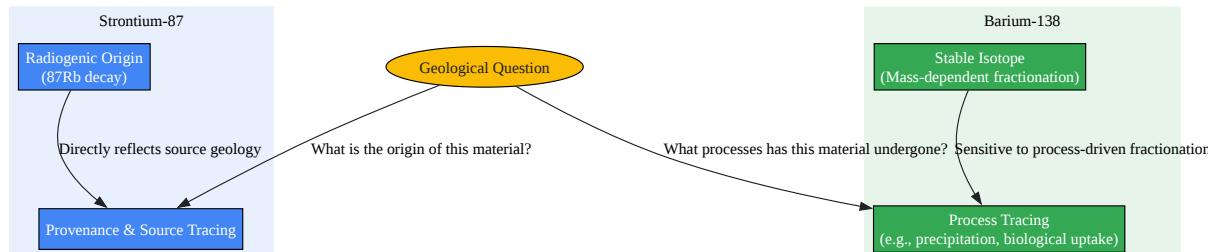
4. Data Reporting:

- The results are expressed in delta notation ($\delta^{138}\text{Ba}$) in per mil (‰) relative to a standard reference material (e.g., NIST SRM 3104a).

Visualizing the Workflows

Caption: Workflow for Strontium-87 Isotope Analysis.

[Click to download full resolution via product page](#)


Caption: Workflow for **Barium-138** Isotope Analysis.

[Click to download full resolution via product page](#)

Logical Relationships in Tracer Application

Caption: Application Logic for Geological Tracers.

[Click to download full resolution via product page](#)

Conclusion

Barium-138 and Strontium-87 offer complementary insights into geological processes. The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio serves as a robust tracer of provenance, directly linking a material to its geological source with minimal fractionation effects. In contrast, $\delta^{138}\text{Ba}$ acts as a sensitive indicator of processes that involve mass-dependent fractionation, such as mineral precipitation and biological cycling. The choice between these two powerful isotopic systems, or their combined use, ultimately depends on the specific geological question being addressed. As analytical techniques continue to improve, the application of both Ba and Sr isotopes will undoubtedly lead to a deeper understanding of the dynamic Earth system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application – Isobar Science [isobarscience.com]

- 2. wateriso.utah.edu [wateriso.utah.edu]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. usig-proyectos.cchs.csic.es [usig-proyectos.cchs.csic.es]
- 5. Potential uses of stable isotope ratios of Sr, Nd, and Pb in geological materials for environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Distribution of strontium isotopes (87Sr/86Sr) in surface waters of the Amazon basin: A basis for studies on provenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. archive.sciendo.com [archive.sciendo.com]
- 10. researchgate.net [researchgate.net]
- 11. Indication of Sr Isotopes on Weathering Process of Carbonate Rocks in Karst Area of Southwest China | MDPI [mdpi.com]
- 12. Strontium 87/strontium 86 as a tracer of mineral weathering reactions and calcium sources in an alpine/subalpine watershed, Loch Vale, Colorado [pubs.usgs.gov]
- 13. The roles of celestine and barite in modulating strontium and barium water column concentrations in the northeast Pacific Ocean [repository.cam.ac.uk]
- 14. Strontium isotopes (87 Sr/86 Sr) in terrestrial ecological and palaeoecological research: empirical efforts and recent advances in continental-scale models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Precision In Situ 87Sr/86Sr Analyses through Microsampling on Solid Samples: Applications to Earth and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High throughput method for Sr extraction from variable matrix waters and 87Sr/86Sr isotope analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Barium-138 and Strontium-87 as Geological Tracers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078834#comparing-barium-138-and-strontium-87-as-geological-tracers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com